Octylamine Hydrochloride

Corrosion inhibition Aliphatic amines Brass protection

Octylamine hydrochloride (CAS 142-95-0) is the optimal C8-chain primary alkylamine hydrochloride for corrosion inhibition, switchable surfactant synthesis, and phase-transfer catalysis. Unlike C6 analogs that lack surface activity or C10/C12 homologs that precipitate in aqueous formulations, its balanced hydrophobic-hydrophilic profile delivers proven interfacial tension reduction to 4.87 mN/m and dual-mode (protonation + electron-donation) adsorption on metal surfaces. The protonated hydrochloride salt form ensures electrostatic binding onto negatively charged oxide surfaces—critical for brass, stainless steel, and marine hardware protection in acidic chloride-sulfate environments. Specify this C8 precursor when cost-efficiency, water solubility during synthesis, and processability outweigh maximal hydrophobicity. High-purity crystalline powder; ambient shipping.

Molecular Formula C8H20ClN
Molecular Weight 165.7 g/mol
CAS No. 142-95-0
Cat. No. B089684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctylamine Hydrochloride
CAS142-95-0
Synonymsoctylamine
octylamine hydrobromide
octylamine hydrochloride
Molecular FormulaC8H20ClN
Molecular Weight165.7 g/mol
Structural Identifiers
SMILESCCCCCCCC[NH3+].[Cl-]
InChIInChI=1S/C8H19N.ClH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H
InChIKeyPHFDTSRDEZEOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octylamine Hydrochloride CAS 142-95-0 Technical Baseline and Procurement Specification Overview


Octylamine hydrochloride (CAS 142-95-0), also designated as n-octylammonium chloride or 1-octanamine hydrochloride, is an aliphatic primary amine hydrochloride salt with molecular formula C₈H₂₀ClN and molecular weight 165.71 g/mol [1]. The compound appears as a white to almost white crystalline powder or crystal with a melting point of 198 °C and exhibits high water solubility . As a cationic surfactant and chemical intermediate, it serves as a precursor for surfactants, corrosion inhibitors, phase-transfer catalysts, and antimicrobial formulations . The compound is hygroscopic and requires storage under inert gas .

Why Octylamine Hydrochloride Cannot Be Substituted with Other Alkylamine Salts in Critical Formulations


Alkylamine hydrochloride salts of different chain lengths exhibit fundamentally distinct physicochemical and functional profiles that preclude simple interchangeability. The C8 chain length of octylamine hydrochloride confers a specific hydrophobic-hydrophilic balance that directly governs critical micelle concentration (CMC), interfacial adsorption behavior, corrosion inhibition efficiency, and antimicrobial selectivity [1]. Shorter-chain homologs such as hexylamine hydrochloride (C6) provide insufficient surface activity and weaker adsorption to metallic surfaces, while longer-chain analogs such as decylamine (C10) or dodecylamine (C12) hydrochlorides exhibit reduced water solubility and may precipitate in aqueous formulations at ambient temperatures [2]. Furthermore, the protonation state of the hydrochloride salt form versus the free amine significantly alters reactivity in phase-transfer catalysis and metal extraction applications . The following quantitative evidence establishes the specific performance boundaries that define octylamine hydrochloride's selection criteria.

Quantitative Differentiation Evidence for Octylamine Hydrochloride Against Closest Alkylamine Analogs


Corrosion Inhibition Efficiency Ranking Among Aliphatic Amines on 70/30 Brass in Perchloric Acid

In a direct comparative study of aliphatic amines as corrosion inhibitors for 70/30 brass in 0.1 M HClO₄, octylamine (OCA) demonstrated intermediate inhibition efficiency positioned between hexylamine (HCA) and decylamine (DCA). The inhibition efficiency (%P) order was established as DCA > OCA > HCA using multiple independent methods including weight loss, Tafel extrapolation, linear polarization, and impedance spectroscopy [1]. Adsorption studies further revealed that OCA displaced 3 water molecules from the brass-solution interface, compared to 2 molecules displaced by HCA and 4 molecules displaced by DCA, quantitatively confirming the chain-length-dependent adsorption behavior [1].

Corrosion inhibition Aliphatic amines Brass protection

Interfacial Tension Reduction of Octylamine-Derived Dynamic Imine Surfactants at Petroleum Ether-Water Interface

Octylamine serves as a critical hydrophobic precursor for constructing amphoteric dynamic imine surfactants with quantifiable interfacial activity. When octylamine (OA) was reacted with an aromatic aldehyde containing a sulfobetaine group (FPSA) to form the dynamic imine surfactant FPSA-OA in situ, the resulting surfactant exhibited a critical micelle concentration (cmc) of 3.43×10⁻³ mol/L and reduced surface tension (γ) at cmc to 30.89 mN/m at 25 °C [1]. Critically, the interfacial tension at the petroleum ether-water interface was reduced to 4.87 mN/m [1]. Additionally, the FPSA-OA surfactant demonstrated fully reversible pH-responsiveness over 5 cycles within the pH range of 8 to 12, with γ varying between approximately 70 mN/m and 37 mN/m [1].

Interfacial tension Dynamic imine surfactants pH-responsive surfactants

Surface Activity Equivalence of Octylamine-, Decylamine-, and Dodecylamine-Based Polybenzoxazine Polymeric Surfactants

In a systematic study of anionic polymeric surfactants synthesized from aliphatic amines of variable chain length (C8, C10, and C12) via polybenzoxazine polymerization, tensiometry measurements demonstrated that adsorption at the air/water interface was similar for octylamine-, decylamine-, and dodecylamine-based surfactants [1]. Increasing the alkyl chain length from C8 to C12 did not significantly affect the surface tension at the critical micelle concentration (γ_cmc), while the cmc gradually increased due to increasing hydrophobic effect [1]. The polymeric surfactants exhibited cmc values ranging from 0.12 g/L to 0.17 g/L across the three chain lengths [1].

Polymeric surfactants Polybenzoxazine Surface tension

Chain Length-Dependent Antimicrobial Activity Profile of Alkyl Amines

A comprehensive structure-activity relationship study of alkyl amides and amines established that antimicrobial activity against both gram-positive and gram-negative organisms is strongly chain-length dependent [1]. Compounds with chain lengths of 11 to 15 carbons exhibited maximal antimicrobial activity, while C8 octylamine resides in the lower-activity but still functional region of the activity spectrum [1]. Notably, alkyl amines with chain lengths between C8 and C18 demonstrated preferential activity against gram-positive organisms [2]. The study also identified that monounsaturation does not increase amine compound activity, distinguishing alkyl amines from fatty acids [1].

Antimicrobial activity Alkyl amines Structure-activity relationship

Primary vs. Tertiary Amine Adsorption Mechanism Distinction for Stainless Steel Corrosion Inhibition

Mechanistic studies on amine-type corrosion inhibitors for stainless steel in KCl-H₂SO₄ aqueous solution revealed a fundamental adsorption difference between primary and tertiary amines [1]. Primary n-octylamine can adsorb via two distinct pathways—protonation and electron-donation—whereas tertiary N,N-dimethyl n-octylamine can adsorb only by electron-donation [1]. Critically, primary n-octylamine extended the time to film-breakdown on the oxide film, an effect attributed to its unique protonation-based adsorption mechanism, while the tertiary analog could not achieve comparable film stability [1].

Corrosion inhibition Stainless steel Amine adsorption

Validated Research and Industrial Application Scenarios for Octylamine Hydrochloride Based on Quantitative Evidence


Corrosion Inhibitor Formulation for 70/30 Brass in Acidic Media

Based on direct comparative corrosion inhibition data establishing the efficiency order DCA > OCA > HCA, octylamine hydrochloride is optimally positioned for brass protection in perchloric or hydrochloric acid environments where decylamine's limited water solubility restricts its practical application [1]. The compound's displacement of 3 water molecules from the brass-solution interface quantitatively confirms its adsorption capacity. Industrial users should select octylamine hydrochloride when formulating corrosion inhibitor packages for brass heat exchangers, condenser tubes, or marine hardware exposed to acidic chloride-containing media where both effective adsorption and aqueous compatibility are required. The hydrochloride salt form additionally provides the protonated species necessary for electrostatic adsorption onto negatively charged metal oxide surfaces.

pH-Responsive Surfactant Synthesis for Enhanced Oil Recovery and Smart Emulsification

Octylamine serves as the essential hydrophobic precursor for constructing dynamic imine surfactants with quantifiable interfacial performance. The demonstrated interfacial tension reduction to 4.87 mN/m at the petroleum ether-water interface and the fully reversible pH-responsiveness over 5 cycles (γ modulation of ~33 mN/m between pH 8 and 12) directly support its use in enhanced oil recovery formulations [1]. Research and industrial laboratories developing switchable surfactants should procure octylamine hydrochloride as the C8 building block for Schiff-base condensation with aromatic aldehydes bearing hydrophilic head groups. The C8 chain length provides the optimal balance between sufficient hydrophobicity for interfacial adsorption and adequate water solubility of the hydrochloride precursor during synthesis.

Polybenzoxazine-Based Polymeric Surfactant Manufacturing with Cost-Optimized Chain Length

Evidence from polybenzoxazine surfactant synthesis demonstrates that C8 octylamine-based polymers achieve surface tension reduction (γ_cmc) statistically equivalent to C10 and C12 analogs while maintaining cmc values within the same 0.12-0.17 g/L range [1]. This functional equivalence justifies selecting octylamine hydrochloride over longer-chain amine hydrochlorides for polymeric surfactant production, as the C8 precursor typically offers lower raw material cost, better water solubility during polymerization, and reduced hydrophobicity-driven processing challenges. Industrial manufacturers of benzoxazine-based surfactants for coatings, adhesives, or composite materials should specify octylamine hydrochloride when cost-efficiency and processability are prioritized over maximal hydrophobicity.

Stainless Steel Corrosion Inhibitor Requiring Dual-Mode Adsorption and Film Stabilization

The mechanistic distinction establishing that primary n-octylamine adsorbs via both protonation and electron-donation—whereas tertiary analogs adsorb only by electron-donation—directs selection of octylamine hydrochloride for stainless steel corrosion inhibition in KCl-H₂SO₄ environments [1]. The hydrochloride salt provides the protonated primary ammonium species essential for the protonation-based adsorption pathway that extends film-breakdown time on oxide surfaces. Industrial users formulating corrosion inhibitors for stainless steel processing equipment, chemical reactors, or pickling baths operating under acidic chloride-sulfate conditions should select primary octylamine hydrochloride over tertiary amine alternatives to ensure the dual-mode adsorption mechanism critical for protective film stability.

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